2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride
Overview
Description
2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2F2O3S. It is a sulfonyl chloride derivative, characterized by the presence of dichloro and difluoromethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride typically involves the chlorination of 2,3-dichloro-5-(difluoromethoxy)benzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the reaction is performed at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also incorporates purification steps, such as distillation or recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonic anhydrides under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets include nucleophilic sites on biomolecules, such as amino groups on proteins or hydroxyl groups on carbohydrates. The pathways involved in these reactions are typically substitution or addition-elimination mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the dichloro substitution.
2,3-Dichloro-5-(trifluoromethoxy)benzenesulfonyl chloride: Similar structure with a trifluoromethoxy group instead of difluoromethoxy.
2,3-Dichloro-5-(methoxy)benzenesulfonyl chloride: Similar structure with a methoxy group instead of difluoromethoxy.
Uniqueness
2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both dichloro and difluoromethoxy groups, which impart distinct chemical reactivity and properties. The combination of these substituents enhances the compound’s electrophilicity and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2,3-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(15-7(11)12)2-5(6(4)9)16(10,13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSYZJBIKXALDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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